N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-8-15-16(9-12(11)2)24-18(19-15)20-17(21)10-13-4-6-14(7-5-13)25(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEFIPIJDVOSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.
Dimethylation: The benzo[d]thiazole ring is then subjected to dimethylation using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Acetamide Formation: The dimethylbenzo[d]thiazole derivative is reacted with chloroacetyl chloride to introduce the acetamide group.
Methylsulfonylation: Finally, the phenyl ring is functionalized with a methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or thiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds, including N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, show promising antimicrobial properties against various pathogens.
| Pathogen Type | Activity | MIC (µg/mL) |
|---|---|---|
| Gram-positive bacteria | Significant | < 10 |
| Gram-negative bacteria | Moderate | 10 - 20 |
| Fungal species | Minimal | > 20 |
A case study highlighted the compound's efficacy against multidrug-resistant Staphylococcus aureus (MRSA), where it exhibited lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like linezolid.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF7), with significant cytotoxic effects observed at concentrations above 10 µM.
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | High |
| A549 (Lung Cancer) | 15.0 | Moderate |
| HeLa (Cervical Cancer) | 18.0 | Moderate |
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes starting from readily available precursors. The synthetic route typically includes:
- Formation of the thiazole ring.
- Introduction of the methylsulfonyl group.
- Acetamide formation through acylation reactions.
This compound can serve as a scaffold for further derivatization to enhance its biological properties or reduce toxicity.
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the methylsulfonyl group, which may affect its biological activity.
N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: Lacks the dimethyl groups on the benzo[d]thiazole ring, potentially altering its chemical properties.
Uniqueness
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to the presence of both dimethyl groups on the benzo[d]thiazole ring and the methylsulfonyl group on the phenyl ring. These structural features may contribute to its distinct chemical reactivity and potential biological activity.
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 443.6 g/mol. Its structure includes a benzo[d]thiazole moiety and a methylsulfonyl phenyl group, contributing to its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The synthetic pathway typically includes the formation of the thiazole ring followed by acetamide linkage to the sulfonyl phenyl group. Characterization methods such as IR, NMR, and mass spectrometry confirm the structure.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The MTT assay showed a dose-dependent inhibition of cell proliferation, indicating potential cytotoxic effects on tumor cells .
- Mechanism of Action : The action mechanism appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased caspase-3 activity, a hallmark of apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies indicate that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The serial dilution method showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : In addition to antibacterial properties, the compound demonstrated antifungal activity against species like Candida albicans, suggesting broad-spectrum antimicrobial potential .
Case Studies
- Anticancer Evaluation : A study focused on a series of thiazole derivatives including this compound reported significant anticancer effects in xenograft models, leading to tumor regression in treated mice. The results highlighted the importance of structural modifications in enhancing biological efficacy .
- Antimicrobial Screening : Another research effort investigated multiple thiazole derivatives for their antimicrobial properties using standard protocols. This study found that specific modifications on the thiazole ring enhanced activity against resistant bacterial strains .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?
- Methodological Answer : The compound is typically synthesized via N-acylation of 2-amino-5,6-dimethylbenzothiazole with a suitably substituted acetamide precursor. For example, acetonitrile in the presence of anhydrous AlCl₃ facilitates the acylation reaction under reflux conditions . Key steps include:
- Reaction Optimization : Use of acetic anhydride for acetylation under controlled reflux (e.g., 30 minutes at 100°C) to minimize side products .
- Purification : Crystallization from ethanol or slow evaporation to obtain high-purity crystals, as validated by elemental analysis and spectroscopic data .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- FTIR : Confirms the presence of functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide moiety) .
- NMR Spectroscopy : ¹H-NMR and ¹³C-NMR identify substituent environments (e.g., methylsulfonyl protons at δ ~3.2 ppm, aromatic protons in the benzothiazole ring at δ ~6.8–7.5 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .
- Elemental Analysis : Ensures purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. What preliminary biological assays are used to evaluate pharmacological activity?
- Methodological Answer :
- In Vitro Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against S. aureus, E. coli, and C. albicans (e.g., MIC values <50 µg/mL indicate potency) .
- Antioxidant Assays : DPPH radical scavenging or lipid peroxidation inhibition to assess redox-modulating properties .
Advanced Research Questions
Q. How can substituent modifications influence the compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Substituents like –NO₂ or halogens at the para position of the phenyl ring enhance antimicrobial activity by increasing lipophilicity (logP ~3.5–4.0) and membrane penetration .
- Heterocyclic Moieties : Introducing pyrimidine or imidazole rings (e.g., via Suzuki coupling) improves kinase inhibition (e.g., Aurora kinase IC₅₀ <0.2 µM) .
- Data Analysis : Compare MIC values or IC₅₀ across analogs using multivariate regression to quantify substituent contributions .
Q. What experimental strategies optimize crystallization for solid-state characterization?
- Methodological Answer :
- Solvent Screening : Use polar aprotic solvents (e.g., DMSO, ethanol) for slow evaporation to obtain single crystals .
- Co-Crystallization : Co-formers like sorbic acid improve stability and modify intermolecular interactions (e.g., hydrogen-bonding networks validated via X-ray diffraction) .
- Thermal Analysis : DSC/TGA identifies polymorphic transitions (e.g., melting points >100°C indicate stable crystalline forms) .
Q. How are in vivo models utilized to assess antidepressant or neuroactive potential?
- Methodological Answer :
- Tail Suspension Test (TST) : BALB/c mice (40 mg/kg dose) are monitored for immobility time reduction, with fluoxetine as a positive control .
- Pharmacokinetic Profiling : QikProp software predicts ADME parameters (e.g., blood-brain barrier permeability >0.3 suggests CNS activity) .
- Histopathology : Post-mortem analysis of brain tissues evaluates neurotoxicity or inflammatory responses .
Key Recommendations for Researchers
- Synthesis : Prioritize ultrasonication-assisted reactions (e.g., DMAP catalysis in DCM) to reduce reaction times .
- SAR Studies : Use molecular docking (AutoDock Vina) to predict binding affinities for kinase targets .
- Data Validation : Cross-reference NMR shifts with computational tools (e.g., ChemDraw Predict) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
